3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione
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Overview
Description
3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione is an organic compound characterized by its unique structure, which includes an oxolane ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione typically involves the reaction of 2,5-dimethoxybenzyl alcohol with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the oxolane ring. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)oxolane-2,5-dione: Similar structure but with a single methoxy group.
3-(2-Methoxyethyl)oxolane-2,5-dione: Contains a methoxyethyl group instead of a dimethoxyphenyl group.
Uniqueness
3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its biological activity compared to similar compounds .
Properties
CAS No. |
41098-98-0 |
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Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-[(2,5-dimethoxyphenyl)methyl]oxolane-2,5-dione |
InChI |
InChI=1S/C13H14O5/c1-16-10-3-4-11(17-2)8(6-10)5-9-7-12(14)18-13(9)15/h3-4,6,9H,5,7H2,1-2H3 |
InChI Key |
OMLJTDAQYQPMJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2CC(=O)OC2=O |
Origin of Product |
United States |
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